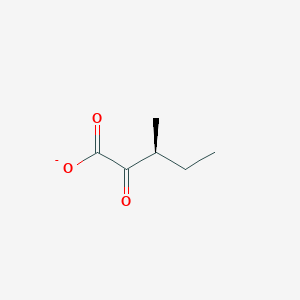

(S)-3-methyl-2-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-methyl-2-oxovalerate is the conjugate base of (S)-3-methyl-2-oxopentanoic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a valerate. It is a conjugate base of a (S)-3-methyl-2-oxovaleric acid.

Applications De Recherche Scientifique

Biochemical Applications

Metabolic Role

(S)-3-methyl-2-oxovalerate is primarily involved in the metabolism of branched-chain amino acids (BCAAs), particularly isoleucine. It serves as an intermediate in the catabolism of these amino acids, which is crucial for maintaining amino acid homeostasis in organisms. The enzyme systems responsible for its metabolism include branched-chain alpha-keto acid dehydrogenase and branched-chain aminotransferase .

Neurotoxicity and Metabolic Disorders

Elevated levels of this compound are associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD), where its accumulation leads to neurological damage due to metabolic acidosis. Studies indicate that infants with MSUD exhibit neurotoxic symptoms linked to high concentrations of this compound .

Pharmaceutical Applications

Drug Formulation

this compound is utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients. Its incorporation into drug products can improve therapeutic efficacy, particularly in supplements targeting metabolic disorders .

Clinical Biomarker

Research has identified this compound as a potential biomarker for impaired fasting glucose and type 2 diabetes. In a study involving a cohort of individuals with impaired fasting glucose, this compound was found to be significantly correlated with the condition, suggesting its utility in metabolic profiling and disease prediction .

Agricultural Applications

Growth Stimulant

In agriculture, this compound acts as a growth stimulant for plants. Its application in fertilizers has been shown to enhance nutrient absorption and promote healthier crop yields, addressing challenges faced by modern agriculture .

Food Industry Applications

Flavor Enhancer

This compound is used as a food additive to enhance flavor and nutritional value in processed foods. Its properties make it an effective flavor enhancer, contributing to the sensory qualities of various food products .

Cosmetic Applications

Skin Care Products

In the cosmetics industry, this compound is incorporated into skincare formulations for its moisturizing properties. This application improves skin hydration and overall product performance, making it a valuable ingredient in beauty products .

Table 1: Enzymatic Reactions Involving this compound

| Reaction Type | Enzyme | Notes |

|---|---|---|

| Oxidative Decarboxylation | 2-Oxoisovalerate dehydrogenase | Involves conversion of keto acids |

| Branched-chain Amino Acid Decarboxylation | Branched-chain alpha-keto acid decarboxylase | Catalyzes conversion of branched-chain amino acids |

Table 2: Case Studies Related to this compound

Propriétés

Formule moléculaire |

C6H9O3- |

|---|---|

Poids moléculaire |

129.13 g/mol |

Nom IUPAC |

(3S)-3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1/t4-/m0/s1 |

Clé InChI |

JVQYSWDUAOAHFM-BYPYZUCNSA-M |

SMILES |

CCC(C)C(=O)C(=O)[O-] |

SMILES isomérique |

CC[C@H](C)C(=O)C(=O)[O-] |

SMILES canonique |

CCC(C)C(=O)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.